This compound can be classified under the following categories:
The synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)morpholine can be approached through several methods. One effective route involves the modification of existing pyrrolo[2,3-b]pyridine derivatives. For instance, a chemoselective Suzuki-Miyaura cross-coupling reaction can be utilized to introduce aryl groups at specific positions on the pyrrole ring, followed by subsequent reactions to form morpholine derivatives.
Parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yields and purity during synthesis .
The molecular structure of 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)morpholine features a pyrrolo[2,3-b]pyridine core fused with a morpholine ring.
The compound's structure can be analyzed using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity .
The chemical reactivity of 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)morpholine includes various electrophilic substitution reactions typical of pyridine derivatives.
These reactions highlight the versatility of the compound in synthetic organic chemistry .
The mechanism of action for compounds like 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)morpholine often involves inhibition of specific kinases or other target proteins that play critical roles in cell signaling pathways.
Data from biological evaluations suggest that such compounds exhibit selective activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers .
The physical and chemical properties of 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)morpholine are essential for understanding its behavior in biological systems and its potential applications.
Characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) may be employed to assess thermal stability .
The scientific applications of 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)morpholine are primarily centered around its potential use as a therapeutic agent.
Research continues to explore the full range of biological activities associated with this compound and its derivatives .
The synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)morpholine relies on convergent strategies that assemble the pyrrolopyridine core prior to morpholine integration. A prevalent approach involves reductive amination between 5,6-unsubstituted 1,4-dihydropyridines and activated carbonyl intermediates derived from morpholine. This method enables direct C-C bond formation at the pyrrolopyridine C2 position, as demonstrated in patents where morpholine-containing aldehydes react with pyrrolopyridine amines under reducing conditions (e.g., NaBH₃CN/TFA) to yield the target hybrid in >75% purity after crystallization [3].
Alternatively, palladium-catalyzed cross-coupling provides regiochemical precision. Suzuki-Miyaura reactions using 2-bromo-7-azaindole and morpholine-derived boronic esters achieve C2-arylation, though yields remain moderate (45-60%) due to competing homocoupling [4]. Microwave-assisted pathways significantly enhance efficiency: ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate undergoes nucleophilic displacement with morpholine at 150°C within 20 minutes, achieving 92% conversion compared to 12 hours under conventional heating [5].
Key challenges include the low nucleophilicity of the pyrrolopyridine C2 position and steric hindrance from N1-H. Protection-deprotection sequences using triisopropylsilyl (TIPS) groups mitigate this, enabling C2 lithiation at -78°C followed by electrophilic quenching with morpholine carbonyl derivatives [6]. Post-functionalization of pre-formed 2-morpholinyl derivatives via Vilsmeier-Haack formylation or Sandmeyer reactions further diversifies the hybrid scaffold [10].
Table 1: Representative Synthetic Routes to 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)morpholine
Method | Reagents/Conditions | Yield (%) | Advantages/Limitations |
---|---|---|---|
Reductive Amination | NaBH₃CN, TFA, CH₂Cl₂, 25°C, 12h | 78 | High atom economy; requires pre-formed aldehyde |
Pd-Catalyzed Coupling | Pd(dppf)Cl₂, K₂CO₃, dioxane, 100°C | 52 | Regioselective; expensive catalysts |
Microwave Displacement | Morpholine, DMF, 150°C, 20 min | 92 | Rapid; high yield; specialized equipment |
Lithiation-Electrophiling | n-BuLi, THF, -78°C; then morpholine ketone | 65 | Flexible C2 functionalization; cryogenic conditions |
Functionalization of the morpholine moiety in the hybrid structure exploits its secondary amine character for alkylation, acylation, or sulfonylation. N-alkylation is typically performed via SN₂ reactions using alkyl halides (e.g., methyl iodide, benzyl chloride) in the presence of inorganic bases (K₂CO₃) or triethylamine. Solvent polarity critically influences reaction kinetics: acetonitrile provides higher N-alkylation selectivity (≥95%) compared to THF due to enhanced nucleophile activation [2].
Ring-closure methodologies offer an alternative route to N-embedded morpholine derivatives. Cyclization of bis(2-chloroethyl)amine precursors with morpholine-containing nucleophiles under phase-transfer conditions (TBAB, NaOH) yields spirocyclic or fused morpholinyl systems. This approach circumvents the steric constraints of pre-formed morpholine, though stoichiometric control is essential to suppress oligomerization [6].
Recent advances employ flow chemistry for N-functionalization: continuous-flow reactors enable precise temperature/residence time control during exothermic N-acylation reactions. Using acetyl chloride in acetone at 0°C with a 2-minute residence time, N-acetyl-2-(1H-pyrrolo[2,3-b]pyridin-2-yl)morpholine is obtained in 89% yield with negligible O-acylation byproducts [4].
Regiochemistry in pyrrolo[2,3-b]pyridine functionalization is governed by the electron-deficient C4/C6 positions versus the electron-rich C3/C5 sites. Electrophilic aromatic substitution (EAS) preferentially targets C3, while nucleophilic substitution favors C4 and C6.
C4 Electrophilic Substitution: Vilsmeier-Haack formylation at C4 proceeds regioselectively (POCl₃/DMF, 60°C) to install formyl groups for subsequent reductive amination or Wittig reactions. Halogenation (NCS or NBS) at C4 occurs with >90% selectivity, providing handles for cross-coupling [4]. Computational studies confirm C4’s highest electron density in the π-deficient ring, rationalizing its EAS preference [5].
Multi-Component Reactions (MCRs) enable rapid complexity generation. Catalyst-free [3+2] cycloadditions between 5,6-unsubstituted 1,4-dihydropyridines, alkyl isocyanides, and dialkyl but-2-ynedioates yield pentacyclic hybrids incorporating the morpholine-pyrrolopyridine scaffold. This one-pot protocol achieves high diastereoselectivity (>20:1 dr) under refluxing acetonitrile, though excess alkyne (5 equiv.) is required for 89% yield [10].
Table 2: Regioselective Modification Sites and Conditions
Position | Reaction Type | Reagents/Conditions | Regioselectivity | Application Example |
---|---|---|---|---|
C3 | Electrophilic Substitution | Br₂, CHCl₃, 25°C | >85% | Bromination for Suzuki coupling |
C4 | Nucleophilic Aromatic Substitution | Morpholine, K₂CO₃, DMSO, 120°C | Quantitative | Direct morpholine installation |
C5 | Pd-Catalyzed Cross-Coupling | Arylboronic acids, Pd(PPh₃)₄ | 70-80% | Biaryl hybrids for kinase inhibition |
C6 | Halogenation | NCS, DMF, 60°C | 90% | Precursor for Negishi coupling |
The dihydrochloride salt of 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)morpholine (CAS: 2109371-64-2) is the predominant solid-state form, enhancing aqueous solubility by >100-fold versus the free base. Salt formation involves treating the free base in anhydrous diethyl ether with gaseous HCl at 0°C, yielding a crystalline dihydrochloride hydrate with 99.5% purity after recrystallization from ethanol/water [2].
Polymer-based solubilization offers an alternative strategy: loading the hybrid into cholesteryl-poly(allylamine) nanoparticles increases solubility to 1.3 mg/mL, enabling in vivo administration without organic cosolvents. This formulation improves antitumor efficacy 5-fold against pancreatic adenocarcinoma (BxPC-3) by enhancing cellular uptake [1].
pH-Solubility profiling reveals critical dependencies: the dihydrochloride salt maintains >1 mg/mL solubility below pH 5.0, but precipitates above pH 7.0. Counterion engineering addresses this limitation: exchanging chloride for tosylate or mesylate improves solubility across pH 3.0–6.5, enabling enteric formulations [6].
Table 3: Solubility Parameters of Salt Forms
Salt Form | Aqueous Solubility (mg/mL) | pH Stability Window | Storage Conditions |
---|---|---|---|
Free base | 0.002 | 8.0-10.0 | -20°C, N₂ atmosphere |
Dihydrochloride | 1.34 ± 0.11 | 2.0-5.0 | -4°C (short-term), -20°C (long-term) |
Tosylate | 0.98 ± 0.09 | 3.0-6.5 | Ambient, desiccated |
Mesylate | 1.21 ± 0.15 | 3.0-6.8 | Ambient, desiccated |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0